3,6-Dichloro-1,2,4,5-tetrazine
Overview
Description
Synthesis Analysis
The synthesis of 3,6-Dichloro-1,2,4,5-tetrazine involves nucleophilic substitution reactions, utilizing precursors such as 3,6-bis-(3,5-dimethyl-pyrazol-1-yl)-1,2,4,5-tetrazine and as electrophiles for the introduction of various substituents. These compounds are characterized by their high thermal stability, evidenced by differential scanning calorimetry (DSC) analysis, highlighting their potential in the development of materials with unique properties (Klapoetke, Preimesser, & Stierstorfer, 2013).
Molecular Structure Analysis
Structural analysis through methods such as X-ray diffraction reveals that 3,6-Dichloro-1,2,4,5-tetrazine and its derivatives often exhibit boat conformation, which is not homoaromatic. This structural feature influences their reactivity and the type of chemical reactions they can participate in. The molecule's conformation has implications for its physical and chemical properties, including its stability and reactivity (Rao, Zhang, & Li, 2012).
Chemical Reactions and Properties
3,6-Dichloro-1,2,4,5-tetrazine acts efficiently as an azadiene equivalent in inverse electron demand [4+2] cyclisations with alkenes and alkynes. This reactivity pattern allows for the rapid synthesis of highly functionalized pyridazines, showcasing the compound's versatility as a building block for complex molecular synthesis (Sparey & Harrison, 1998).
Physical Properties Analysis
The physical properties of 3,6-Dichloro-1,2,4,5-tetrazine derivatives, such as their high thermal stability up to 370 °C, make them candidates for applications requiring materials that can withstand extreme conditions. Their energetic properties have also been compared to known substances like hexanitrostilbene (HNS), highlighting their potential in the field of energetic materials (Klapoetke, Preimesser, & Stierstorfer, 2013).
Chemical Properties Analysis
The coordination chemistry of 1,2,4,5-tetrazine and its 3,6-disubstituted derivatives is marked by their ability to bridge metal centers, participate in electron and charge transfer phenomena, and their involvement in forming supramolecular materials. These chemical properties are underpinned by the molecule's structural attributes, including a low-lying π* orbital localized at the nitrogen atoms, which is responsible for its unique reactivity and stability in various chemical environments (Kaim, 2002).
Scientific Research Applications
Chemical Synthesis : It acts as an efficient azadiene equivalent in inverse electron demand [4+2] cyclisations, facilitating the synthesis of highly functionalised pyridazines (Sparey & Harrison, 1998). Additionally, it serves as a versatile bifunctional building block for synthesizing linear oligoheterocycles (Sauer et al., 2001).
Transition Metal Complexes : It affords transition metal complexes with elements like Zn(II), Cd(II), Mn(II), and Co(II), influencing their structural, photophysical, and magnetic properties (Nazarenko et al., 2015).
Medical Research : This compound has been found to have a cytotoxic effect and induces apoptosis in the metastatic breast cancer cell line MDA-MB-231 in vitro (Abdelkarim et al., 2020).
Bioorthogonal Chemistry : Tetrazines, including derivatives of 3,6-Dichloro-1,2,4,5-tetrazine, are utilized as bioorthogonal coupling agents in various applications like intracellular imaging, genetic targeting, post-synthetic DNA labeling, and in-vivo imaging (Yang et al., 2012).
Electronic Devices : Tetrazine derivatives are used in the manufacturing of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors (Lipunova et al., 2021).
Thermal Stability : Research has been conducted on synthesizing thermally stable 3,6-disubstituted 1,2,4,5-tetrazines, with specific derivatives demonstrating high thermal stability (Klapoetke et al., 2013).
Antitumor Activities : Certain 1,4-dihydro-1,2,4,5-tetrazine derivatives exhibit potential antitumor activities and are effective against specific cancer cells in vitro (Rao & Hu, 2005).
Optical Sensing : Tetrazine functionalized zirconium MOFs (metal-organic frameworks) have been developed as optical sensors for detecting oxidative agents, causing notable color changes upon exposure (Nickerl et al., 2015).
Safety And Hazards
Future Directions
3,6-Dichloro-1,2,4,5-tetrazine has been used in the synthesis of several 3,6-disubstituted 1,2,4,5-tetrazines . Its high thermal stability up to 370 °C makes it a promising candidate for future research . Additionally, it has been used in the construction of three-dimensional metal–organic frameworks (MOFs) .
properties
IUPAC Name |
3,6-dichloro-1,2,4,5-tetrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2N4/c3-1-5-7-2(4)8-6-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXFMIAFWKZHDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(N=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-1,2,4,5-tetrazine | |
CAS RN |
106131-61-7 | |
Record name | 3,6-Dichloro-1,2,4,5-tetrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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